molecular formula C7H9N3O B1168078 N'-amino-3-hydroxybenzenecarboximidamide CAS No. 111336-60-8

N'-amino-3-hydroxybenzenecarboximidamide

Cat. No.: B1168078
CAS No.: 111336-60-8
M. Wt: 151.17 g/mol
InChI Key: OOHOUJJMLNCMEK-UHFFFAOYSA-N
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Description

N'-Amino-3-hydroxybenzenecarboximidamide is a benzene derivative featuring a hydroxyl (-OH) group at the 3-position of the aromatic ring and a carboximidamide moiety (-C(=NH)-NH₂) substituted at the 1-position. The carboximidamide group consists of an imine (=NH) and an amino (-NH₂) substituent, which may participate in hydrogen bonding or coordination chemistry, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

111336-60-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-amino-3-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-7(10-9)5-2-1-3-6(11)4-5/h1-4,11H,9H2,(H2,8,10)

InChI Key

OOHOUJJMLNCMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NN)N

Synonyms

Benzenecarboximidic acid, 3-hydroxy-, hydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-3-hydroxybenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 3-amino-4-hydroxybenzoic acid with cyanamide under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of N’-amino-3-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N’-amino-3-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-amino-3-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-amino-3-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N'-amino-3-hydroxybenzenecarboximidamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications/Notes
This compound (hypothetical) C₇H₈N₃O 150.16 -OH (C3), -C(=NH)-NH₂ (C1) Not reported Potential ligand for metal coordination or enzyme inhibition.
N-Hydroxy-3-methylbenzimidamide (CAS 40067-82-1) C₈H₁₀N₂O 150.18 -CH₃ (C3), -C(=NH)-NHOH (C1) Not reported Intermediate in organic synthesis; 98% purity available.
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide (4OB) C₁₄H₁₁F₃N₂O 280.25 -CF₃ (C3), -C(=N-OH)-NHPh (C1) Not reported Structural analog with trifluoromethyl group for enhanced lipophilicity.
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide C₁₃H₁₁ClN₂O 246.69 -Cl (C2 of phenyl), -C(=NH)-NHOH (C1) Not reported Chlorinated analog with potential bioactivity.
n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS 1016857-30-9) C₁₃H₁₈N₄O 246.31 -CH₂-piperidine (C3), -C(=NH)-NHOH (C1) Not reported Piperidine substitution may enhance blood-brain barrier penetration.
6-(1H-1,3-Benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide C₁₃H₁₁N₅O 253.25 -Benzodiazolyl (C6 of pyridine), -C(=NH)-NHOH Soluble in DMSO, chloroform, methanol Research chemical for studying kinase inhibition.

Detailed Structural and Functional Analysis

Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in 4OB () enhances metabolic stability and lipophilicity compared to the hydroxyl group in the parent compound.

Solubility and Pharmacokinetics :

  • The piperidin-1-ylmethyl substituent () introduces a basic nitrogen, likely improving water solubility and bioavailability.
  • Pyridine-based analogs () show moderate solubility in polar aprotic solvents (e.g., DMSO), suggesting utility in in vitro assays.

Synthetic Utility :

  • N-Hydroxy-3-methylbenzimidamide () is produced at 98% purity, indicating its reliability as a synthetic intermediate.

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